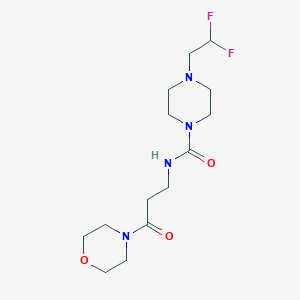![molecular formula C13H17F2N3O2 B7052587 N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7052587.png)
N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a hydrazinyl moiety, and an acetamide group
Preparation Methods
The synthesis of N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 2-fluorobenzoyl chloride.
Condensation Reaction: The 2,4-difluoroaniline reacts with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate N-(2,4-difluorophenyl)-2-fluorobenzamide.
Hydrazinylation: The intermediate undergoes hydrazinylation with hydrazine hydrate to introduce the hydrazinyl group.
Acetylation: Finally, the hydrazinyl intermediate is acetylated using acetic anhydride to yield the target compound.
Chemical Reactions Analysis
N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors involved in inflammatory and cancer pathways, inhibiting their activity.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide can be compared with similar compounds such as:
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but lacks the hydrazinyl and acetamide moieties, resulting in different chemical properties and applications.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: This compound contains a difluorophenyl group and a pyridine ring, offering unique electronic properties compared to the acetamide derivative.
Properties
IUPAC Name |
N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3O2/c1-7(2)12(16-8(3)19)13(20)18-17-11-5-4-9(14)6-10(11)15/h4-7,12,17H,1-3H3,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHZCVNOWIKTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NNC1=C(C=C(C=C1)F)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea](/img/structure/B7052504.png)
![N-[1-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7052511.png)
![N-[1-(3,4-difluorophenyl)ethyl]-N-methyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7052520.png)

![7-hydroxy-N-[1-(2-methoxy-5-methylphenyl)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7052539.png)

![3-Chloro-4-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile](/img/structure/B7052549.png)
![N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide](/img/structure/B7052553.png)

![Ethyl 1-[(2-pyrrolidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate](/img/structure/B7052564.png)
![N-[1-(3,4-difluorophenyl)ethyl]-2-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-methylacetamide](/img/structure/B7052599.png)
![2-[1-(1-Benzyltriazole-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B7052611.png)
![4-(2-methylpropyl)-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperazine-1-carboxamide](/img/structure/B7052616.png)
![2-(azepan-1-yl)-N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B7052622.png)
